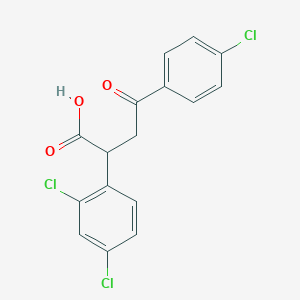

4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid

CAS No.: 344280-65-5

Cat. No.: VC5091934

Molecular Formula: C16H11Cl3O3

Molecular Weight: 357.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 344280-65-5 |

|---|---|

| Molecular Formula | C16H11Cl3O3 |

| Molecular Weight | 357.61 |

| IUPAC Name | 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C16H11Cl3O3/c17-10-3-1-9(2-4-10)15(20)8-13(16(21)22)12-6-5-11(18)7-14(12)19/h1-7,13H,8H2,(H,21,22) |

| Standard InChI Key | GDGRFVFYMJTMAH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)C(=O)O)Cl |

Introduction

Structural Characterization and Chemical Identity

The molecular formula of 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid is C₁₆H₁₀Cl₃O₃, derived from its two aromatic chlorophenyl groups and a β-ketobutanoic acid backbone. Key structural features include:

-

A central 4-oxobutanoic acid moiety.

-

Substituents at positions 2 and 4: a 2,4-dichlorophenyl group and a 4-chlorophenyl group, respectively.

Table 1: Physicochemical Properties

The infrared (IR) spectrum of structurally related compounds shows characteristic peaks for ketone C=O (1670–1680 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) groups . Nuclear magnetic resonance (NMR) data for analogous systems reveal aromatic proton signals between δ 7.2–8.1 ppm and methylene/methine protons near δ 3.0–4.0 ppm .

Synthetic Methodologies

The synthesis of 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid involves multi-step condensation and cyclization reactions.

Key Reaction Pathways

-

Friedel-Crafts Acylation: A 4-chlorophenylacetyl chloride intermediate reacts with 2,4-dichlorobenzene in the presence of Lewis acids (e.g., AlCl₃) to form the β-keto ester precursor .

-

Hydrolysis: The ester group is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | AlCl₃, dry benzene, reflux, 10 hrs | 65% | |

| 2 | NaOH (aq), ethanol, 24 hrs | 85% |

Side reactions, such as the formation of dihydropyridazinones, are observed when hydrazine derivatives are used . Modifications using phosphorus pentasulfide or thiophene-based nucleophiles enable the synthesis of sulfur-containing analogs .

| Compound | Rat Liver KYN 3-OHase IC₅₀ (μM) | Rat Brain KYN 3-OHase IC₅₀ (μM) |

|---|---|---|

| 4-(3,4-DiCl-Ph)-4-oxo-butan | 1.4 ± 0.3 | 0.30 ± 0.06 |

| 4-Ph-4-oxo-butenoic acid | 3.95 ± 0.2 | 0.95 ± 0.1 |

Stability and Degradation

The compound’s stability is influenced by:

-

pH: Rapid hydrolysis occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding 4-chlorobenzoic acid and dichlorophenylacetone fragments .

-

Light: Photooxidation of the ketone group may generate peroxides, necessitating storage in amber containers .

Comparative Analysis with Structural Analogs

Table 4: Structure-Activity Relationships (SAR)

| Substituent Position | Modification | Effect on KYN 3-OHase IC₅₀ |

|---|---|---|

| 4-Ph | -Cl → -OCH₃ | 7 μM (reduced activity) |

| 2-Ph | -H → -CH₂Ph | 0.18 μM (enhanced activity) |

Methylation of the carboxylic acid group abolishes activity, underscoring the necessity of the free -COOH moiety for enzyme binding .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume